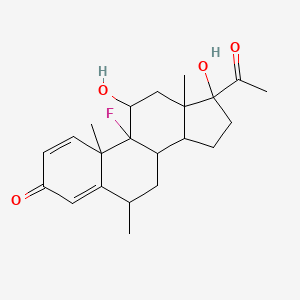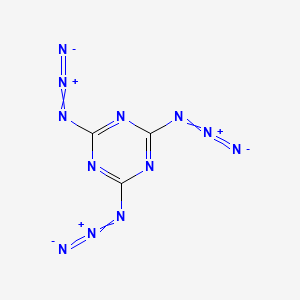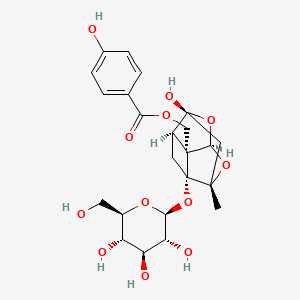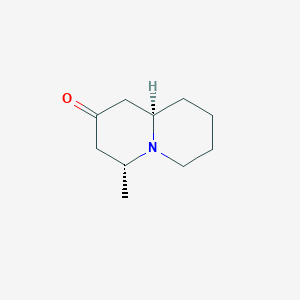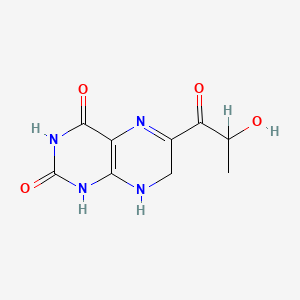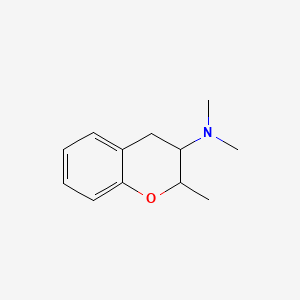
トレベンゾミン
概要
説明
科学的研究の応用
作用機序
The mechanism of action of Trebenzomine involves the inhibition of serotonin uptake in the brain and platelets. This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound also exhibits some activity on norepinephrine and dopamine uptake, although to a lesser extent . These properties contribute to its potential therapeutic effects in psychiatric disorders.
Safety and Hazards
The safety data sheet for Trebenzomine was not found in the search results. Therefore, specific information about its safety and hazards is not available .
Relevant Papers There are a few papers that discuss Trebenzomine. One paper compares Trebenzomine with chlordiazepoxide and placebo in the treatment of anxious-depressed outpatients . Another paper discusses a double-blind comparison of Trebenzomine and thioridazine in the treatment of schizophrenia .
生化学分析
Biochemical Properties
Trebenzomine plays a significant role in biochemical reactions, particularly in the inhibition of serotonin uptake. It interacts with various enzymes, proteins, and other biomolecules. Notably, Trebenzomine is a potent inhibitor of serotonin uptake in rat brain synaptosomes and isolated human platelets . It also inhibits norepinephrine and dopamine uptake, although to a lesser extent compared to serotonin . These interactions suggest that Trebenzomine’s primary biochemical role is modulating neurotransmitter levels in the brain.
Cellular Effects
Trebenzomine exerts several effects on different cell types and cellular processes. It influences cell function by inhibiting serotonin uptake, which can affect cell signaling pathways, gene expression, and cellular metabolism. In rat brain synaptosomes, Trebenzomine significantly inhibits serotonin uptake, leading to increased serotonin levels in the synaptic cleft . This inhibition can alter cell signaling pathways and potentially impact gene expression related to neurotransmitter regulation.
Molecular Mechanism
The molecular mechanism of Trebenzomine involves its binding interactions with biomolecules and enzyme inhibition. Trebenzomine binds to serotonin transporters, inhibiting their function and preventing serotonin reuptake into presynaptic neurons . This inhibition increases serotonin availability in the synaptic cleft, enhancing serotonergic signaling. Additionally, Trebenzomine’s lesser inhibition of norepinephrine and dopamine uptake suggests it may also interact with their respective transporters, albeit with lower affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trebenzomine change over time. Studies have shown that Trebenzomine maintains its inhibitory effects on serotonin uptake over extended periods, indicating its stability and sustained action . Long-term exposure to Trebenzomine may lead to adaptive changes in cellular function, such as altered transporter expression or receptor sensitivity. These temporal effects highlight the importance of monitoring Trebenzomine’s impact over time in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Trebenzomine vary with different dosages in animal models. At lower doses, Trebenzomine effectively inhibits serotonin uptake without causing significant adverse effects . Higher doses may lead to toxic effects, such as altered neurotransmitter levels and potential neurotoxicity. Studies have shown that Trebenzomine’s potency in inhibiting serotonin uptake is dose-dependent, with higher doses resulting in more pronounced effects . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
Trebenzomine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter levels. Its primary metabolic pathway involves the inhibition of serotonin transporters, leading to increased serotonin levels in the synaptic cleft . Additionally, Trebenzomine may affect metabolic flux by altering the balance of neurotransmitter synthesis and degradation. Understanding these metabolic pathways is essential for elucidating Trebenzomine’s overall impact on cellular metabolism.
Transport and Distribution
Trebenzomine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It primarily targets serotonin transporters in the brain, where it inhibits serotonin reuptake . This targeted distribution ensures that Trebenzomine exerts its effects on serotonergic signaling pathways. Additionally, Trebenzomine’s distribution may be influenced by its binding affinity to other neurotransmitter transporters, such as those for norepinephrine and dopamine .
Subcellular Localization
The subcellular localization of Trebenzomine is primarily within the synaptic cleft, where it inhibits serotonin reuptake. This localization is facilitated by its interaction with serotonin transporters on presynaptic neurons . Trebenzomine’s activity in the synaptic cleft enhances serotonergic signaling, contributing to its antidepressant and antipsychotic effects. Understanding Trebenzomine’s subcellular localization is crucial for elucidating its mechanism of action and therapeutic potential.
準備方法
The synthesis of Trebenzomine involves the formation of its core structure, which is a 2H-1-benzopyran-3-amine derivative. The synthetic route typically includes the following steps:
Formation of the Benzopyran Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Amination: Introduction of the amine group at the 3-position of the benzopyran ring.
Methylation: Methyl groups are introduced at the nitrogen and carbon positions to achieve the final structure of Trebenzomine.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using large-scale reactors and continuous flow processes.
化学反応の分析
Trebenzomine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert Trebenzomine into its corresponding amine derivatives.
Substitution: Halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
Common reagents and conditions used in these reactions include potassium permanganate for oxidation and NBS for bromination. Major products formed from these reactions include benzoic acid derivatives and benzylic halides.
類似化合物との比較
Trebenzomine can be compared with other psychotropic agents such as thioridazine and trazodone. Unlike thioridazine, Trebenzomine does not significantly elevate serum prolactin levels . Compared to trazodone, Trebenzomine has a more selective action on serotonin uptake . Similar compounds include:
Thioridazine: An antipsychotic with broader receptor activity.
Trazodone: A serotonin receptor antagonist and reuptake inhibitor.
Ziprasidone: An atypical antipsychotic with effects on serotonin and dopamine receptors.
Trebenzomine’s unique profile as a selective serotonin uptake inhibitor with minimal effects on prolactin levels distinguishes it from these compounds.
特性
IUPAC Name |
N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-11(13(2)3)8-10-6-4-5-7-12(10)14-9/h4-7,9,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJAKSHVOONYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2=CC=CC=C2O1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23915-74-4 (hydrochloride) | |
| Record name | Trebenzomine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70865123 | |
| Record name | N,N,2-Trimethyl-3,4-dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23915-73-3 | |
| Record name | Trebenzomine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TREBENZOMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E26GV7524F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the research comparing Trebenzomine to other known treatments?
A2: A controlled study compared Trebenzomine to Doxepin in treating anxiety and depression in 26 psychoneurotic inpatients. [] The results indicated that both drugs effectively improved depressive and anxious symptoms without significant differences in improvement rate, degree, or side effects. Another study compared Trebenzomine with Thioridazine in treating schizophrenia, although the results are not yet available. []
Q2: Are there any studies indicating Trebenzomine's effectiveness in treating schizophrenia?
A3: While some research proposed Trebenzomine's potential as an antipsychotic, one study yielded negative results regarding its efficacy in treating schizophrenia. [] This highlights the need for further research to determine its effectiveness for this specific application.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[b]naphtho[1,2-d]thiophene](/img/structure/B1207054.png)
